molecular formula C7H10Br2 B14408147 1,6-Dibromobicyclo[4.1.0]heptane CAS No. 85739-35-1

1,6-Dibromobicyclo[4.1.0]heptane

Cat. No.: B14408147
CAS No.: 85739-35-1
M. Wt: 253.96 g/mol
InChI Key: YMVGBLYVLBUYQI-UHFFFAOYSA-N
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Description

1,6-Dibromobicyclo[4.1.0]heptane is an organic compound with the molecular formula C7H10Br2. It is a derivative of bicyclo[4.1.0]heptane, where two bromine atoms are attached to the 1 and 6 positions of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromobicyclo[4.1.0]heptane can be synthesized starting from cyclohexene. The synthesis involves the addition of bromine to cyclohexene, followed by a cyclopropanation reaction. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while elimination reactions can produce alkenes or cyclopropanes .

Scientific Research Applications

1,6-Dibromobicyclo[4.1.0]heptane has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is utilized in the synthesis of polymers and advanced materials.

    Chemical Biology: The compound is employed in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1,6-Dibromobicyclo[4.1.0]heptane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.

Properties

CAS No.

85739-35-1

Molecular Formula

C7H10Br2

Molecular Weight

253.96 g/mol

IUPAC Name

1,6-dibromobicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10Br2/c8-6-3-1-2-4-7(6,9)5-6/h1-5H2

InChI Key

YMVGBLYVLBUYQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2(C1)Br)Br

Origin of Product

United States

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